3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride

Description

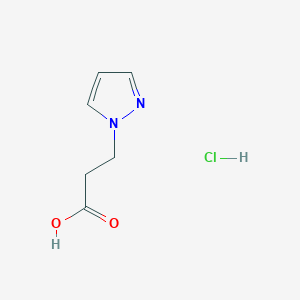

3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride (CAS: 1255718-13-8) is a heterocyclic carboxylic acid derivative featuring a pyrazole ring linked to a propanoic acid backbone via a nitrogen atom, with a hydrochloride counterion. It is widely used as a building block in pharmaceutical and agrochemical research due to its versatile reactivity and hydrogen-bonding capabilities . Commercial samples are available with purities up to 99% .

Properties

IUPAC Name |

3-pyrazol-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNKXIAOMFBRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255718-13-8 | |

| Record name | 1H-Pyrazole-1-propanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrazole with 3-chloropropanoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Acylation Reactions

The propanoic acid group undergoes acylation under standard conditions. For example, treatment with acetyl chloride in the presence of a base like pyridine yields the corresponding acylated derivative.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2–4 hrs | 3-(1H-Pyrazol-1-yl)propanoic acid acetate |

Alkylation Reactions

The pyrazole nitrogen and propanoic acid’s α-hydrogen participate in alkylation. Methyl iodide in alkaline media selectively alkylates the pyrazole ring’s nitrogen.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | NaOH, ethanol, reflux | 1-Methyl-3-(1H-pyrazol-1-yl)propanoate |

Nucleophilic Substitution

The pyrazole ring’s electron-deficient positions (C4/C5) undergo substitution with nucleophiles. For example, amines react under mild acidic conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzylamine | HCl, ethanol, 60°C, 6 hrs | 4-Benzylamino-1H-pyrazol-1-ylpropanoate |

Esterification and Hydrolysis

The carboxylic acid group readily forms esters with alcohols under acidic catalysis. Conversely, ester derivatives hydrolyze to regenerate the acid.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 3-(1H-pyrazol-1-yl)propanoate | |

| Hydrolysis | NaOH, H₂O, 80°C, 3 hrs | 3-(1H-Pyrazol-1-yl)propanoic acid |

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions. For instance, reactions with diazo compounds yield fused heterocycles, as demonstrated in pyrazole synthesis methodologies .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Diazoethane | Toluene, 110°C, 12 hrs | Pyrazolo[1,5-a]pyridine derivative |

Amidation

The acid reacts with amines via carbodiimide-mediated coupling to form amides, a key step in drug conjugate synthesis.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Ethylenediamine | EDC, DCM, RT, 24 hrs | 3-(1H-Pyrazol-1-yl)propanamide derivative |

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity. Neutralization with bases like NaOH yields the free acid.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaOH | H₂O, RT, 30 min | 3-(1H-Pyrazol-1-yl)propanoic acid |

Key Mechanistic Insights

-

Acylation/Alkylation : Driven by nucleophilic attack on the pyrazole nitrogen or α-carbon of the acid.

-

Substitution : Electrophilic aromatic substitution at C4/C5 positions, enhanced by electron-withdrawing groups.

-

Cycloaddition : Pyrazole acts as a dipolarophile in [3+2] reactions, forming bicyclic structures .

Scientific Research Applications

Chemical Characteristics

The compound is characterized by its pyrazole ring structure combined with a propanoic acid moiety, which contributes to its unique biological activities. The molecular formula is , and it has a molecular weight of approximately 176.60 g/mol. Its structural features make it a candidate for various therapeutic applications.

Pharmaceutical Development

1. Antimicrobial Activity

Research indicates that 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Biochemical Applications

1. Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain proteases, which are crucial in various biological processes including apoptosis and immune response modulation .

2. Drug Design and Synthesis

This compound serves as a valuable scaffold in drug design due to its structural versatility. Researchers are exploring modifications of the pyrazole ring to enhance its pharmacological properties, aiming to develop more potent derivatives for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Ring Modifications

- Pyrazole vs.

- Imidazole Derivatives: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid () features a sulfur atom in the linker, which alters electronic properties and synthetic routes compared to nitrogen-linked pyrazole analogs .

Substituent Effects

- Trifluoromethyl Groups: The addition of a -CF₃ group (e.g., 2-Amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid HCl) increases metabolic stability and electron-withdrawing effects, making it valuable in drug design .

- Amino and Amide Functionalization: The (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride variant () introduces chirality, which is critical for enantioselective biological interactions .

Biological Activity

3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention for its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C6H8N2O2

- CAS Number : 1092972

- Molecular Weight : 156.14 g/mol

This compound is characterized by the presence of a pyrazole ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, it demonstrated an impressive IC50 value of 0.16 µM , indicating potent inhibitory effects against certain bacterial strains .

| Microorganism | IC50 Value (µM) |

|---|---|

| Staphylococcus aureus | 0.16 |

| Escherichia coli | 0.25 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study indicated that it affects cancer cell lines by interacting with specific protein pathways, notably involving the PDE3A-SLFN12 protein-protein interaction . This interaction is crucial for inducing cytotoxic effects in cancer cells, suggesting that this compound may serve as a lead compound for further anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes that are crucial for microbial survival and cancer cell proliferation.

- Protein Interaction Modulation : Its ability to stabilize protein-protein interactions, such as those involving PDE3A, plays a significant role in its anticancer effects.

Study on Antimicrobial Efficacy

In a comprehensive study evaluating various derivatives of pyrazole compounds, this compound was assessed alongside other analogs for their antimicrobial efficacy. The results highlighted its superior activity against Gram-positive bacteria compared to other tested compounds .

Anticancer Activity Evaluation

Another significant investigation involved assessing the compound's effects on various cancer cell lines. The results indicated that it selectively induces apoptosis in cells expressing high levels of PDE3A, showcasing its potential as a targeted therapy for specific cancers .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride in academic laboratories?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent selection, and purification steps. For example, refluxing with chloranil in xylene (10 mL per 1 mmol substrate) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, is a validated procedure . Yield improvements can be achieved via iterative adjustments to reaction time, temperature, and catalyst loading. Statistical methods like Design of Experiments (DoE) are recommended to minimize trial-and-error approaches .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: The compound may cause respiratory, skin, or eye irritation, necessitating strict adherence to safety protocols. Use chemical fume hoods, wear nitrile gloves, and employ safety goggles during handling. Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or degradation. Post-synthesis, verify purity via HPLC or NMR before storage .

Q. What experimental design strategies are effective for studying the reactivity of pyrazole derivatives like this compound?

Methodological Answer: Apply factorial design to evaluate variables such as pH, temperature, and catalyst type. For instance, a 2³ factorial design can identify interactions between reaction time (e.g., 24–48 hours), solvent polarity (e.g., DMF vs. THF), and reagent equivalents. Response surface methodology (RSM) further optimizes conditions for maximum yield or selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during pyrazole-functionalized amino acid synthesis?

Methodological Answer: Discrepancies in regioselectivity often arise from competing reaction pathways (e.g., aza-Michael addition vs. nucleophilic substitution). Use mechanistic probes like deuterium labeling or computational modeling (DFT calculations) to identify transition states. For example, the regioselective formation of (2S)-2-amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid hydrochloride can be validated via X-ray crystallography or 2D NMR (e.g., NOESY) .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under varying pH conditions?

Methodological Answer: Employ LC-MS/MS or high-resolution mass spectrometry (HRMS) to identify hydrolyzed or oxidized byproducts. For stability studies, use accelerated aging tests (40°C/75% RH) and monitor degradation kinetics via UV-Vis spectroscopy. Pair with quantum mechanical calculations (e.g., Gaussian) to predict degradation pathways .

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer: Use molecular docking (AutoDock Vina) to screen virtual libraries of pyrazole derivatives against target proteins (e.g., kinases). Combine with molecular dynamics simulations (GROMACS) to assess binding stability. Reaction path searches using artificial force-induced reaction (AFIR) methods can predict feasible synthetic routes for prioritized candidates .

Q. What interdisciplinary approaches integrate computational and experimental data to improve reaction efficiency?

Methodological Answer: Implement a closed-loop workflow where experimental data (e.g., reaction yields, spectroscopic data) inform machine learning models (e.g., random forest or neural networks). For instance, train models on historical synthesis data to predict optimal conditions for new reactions. Validate predictions with high-throughput experimentation (HTE) platforms .

Q. How do researchers address discrepancies in reported spectral data (e.g., NMR, IR) for structurally similar pyrazole derivatives?

Methodological Answer: Cross-validate spectral assignments using complementary techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.